molecular formula C₂₉H₂₈D₄O₁₃ B1162699 Etoposide D4

Etoposide D4

Katalognummer: B1162699
Molekulargewicht: 592.58
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Etoposide (C₂₉H₃₂O₁₃), a topoisomerase II inhibitor, is a semi-synthetic derivative of podophyllotoxin used to treat various cancers, including leukemia, lung cancer, and lymphomas . It induces DNA damage by stabilizing the transient DNA-topoisomerase II complex, leading to double-strand breaks and apoptosis. Recent studies highlight its dose-dependent effects: high doses (50 µM) trigger rapid caspase-3-mediated apoptosis, while low doses (0.5 µM) promote caspase-2-dependent, caspase-3-independent apoptosis with granulocytic differentiation . These divergent pathways are mediated by the DNA damage response (DDR), which regulates cell fate based on damage severity .

Eigenschaften

Molekularformel

C₂₉H₂₈D₄O₁₃

Molekulargewicht

592.58

Synonyme

(5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-Ethylidene-β-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one-d3;  EPEG-d4;  P 16-213-d4;  VePesid-d4;  Vepesid J-d4;  Zuyeyidal-d4;  trans-Etoposi

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Etoposide belongs to the podophyllotoxin derivative family. Below is a detailed comparison with structurally and mechanistically related compounds:

Table 1: Structural and Pharmacokinetic Comparison

Compound Structure Key Modifications Solubility & Bioavailability Clinical Use
Etoposide C₂₉H₃₂O₁₃ Glycosidic linkage with glucose Low aqueous solubility Leukemia, lung cancer, lymphomas
Teniposide C₃₂H₃₂O₁₃S Thienyl group replaces methyl Higher lipophilicity Pediatric cancers, neuroblastoma
Etoposide Phosphate C₂₉H₃₁O₁₆P Phosphate ester prodrug Enhanced aqueous solubility Small-cell lung cancer (easier IV administration)
Biotinylated Etoposide Etoposide-biotin conjugate Biotin-streptavidin binding Similar to etoposide Targeted delivery via magnetic nanoparticles

Table 2: Mechanistic and Efficacy Comparison

Compound IC₅₀ (µM) Key Mechanism Caspase Dependence Differentiation Induction Synergistic Partners
Etoposide 0.5–50* Topoisomerase II inhibition Caspase-3 (high dose); Caspase-2 (low dose) Yes (low dose) Dipyridamole (CI₅₀ = 0.42)
Teniposide 0.05–5 Enhanced topoisomerase II binding Caspase-3 No
Etoposide Phosphate 0.5–50 Prodrug converted to etoposide Same as etoposide No Cisplatin
Chromene-chalcones <10 Topoisomerase II inhibition + ROS generation Caspase-3/9 No

Notes:

  • Teniposide is ~10× more potent than etoposide in MYB inhibition and cytotoxicity .
  • Etoposide phosphate achieves comparable pharmacokinetics (AUC, Cₘₐₓ) to etoposide but with easier formulation .
  • Low-dose etoposide (0.5 µM) uniquely induces granulocytic differentiation via DDR, a feature absent in teniposide or etoposide phosphate .

Research Findings and Clinical Implications

  • Dose-Dependent Apoptosis : High-dose etoposide (50 µM) causes caspase-3-mediated apoptosis within 24 hours, while low-dose (0.5 µM) triggers caspase-2-dependent apoptosis over 72 hours, alongside differentiation markers (e.g., superoxide production, granularity) .
  • DDR as a Mediator : Caffeine (ATM/ATR inhibitor) blocks low-dose etoposide effects, confirming DDR's role in apoptosis type and differentiation .
  • Metronomic Therapy: Low-dose etoposide mimics metronomic regimens, suppressing repopulation by avoiding caspase-3-driven "phoenix rising" pathways .
  • Combination Therapies :
    • Dipyridamole : Synergistically enhances etoposide cytotoxicity (3.2× cellular uptake increase) .
    • Cisplatin : Etoposide phosphate combinations show efficacy in small-cell lung cancer with reduced toxicity .

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess the efficacy of Etoposide D4 in scavenging reactive oxygen species (ROS) in cellular models?

  • Methodological Answer : Use glucose-deprived astrocyte models exposed to peroxynitrite (ONOO⁻) donors like SIN-1 to simulate oxidative stress. Measure cytotoxicity via lactate dehydrogenase (LDH) release assays and glutathione (GSH) depletion using fluorescence microplate readers (e.g., monochlorobimane-GSH complex at 400/480 nm excitation/emission). Include pre-treatment and co-treatment protocols with Etoposide D4 to evaluate dose-dependent scavenging effects . Validate peroxynitrite scavenging with dihydrorhodamine 123 (DHR) oxidation assays, where reduced fluorescence intensity indicates direct interaction with ONOO⁻ .

Q. What experimental controls are essential when studying Etoposide D4’s dual role in cell cycle inhibition and ROS modulation?

  • Methodological Answer : Include flow cytometry with propidium iodide staining to analyze cell cycle distribution (G1/S vs. G2/M phases) and confirm whether cytoprotection correlates with cell cycle arrest. Use cyclin-dependent kinase inhibitors (e.g., mimosine for G1/S) as comparators to isolate scavenging effects from cell cycle-blocking mechanisms. Measure mitochondrial dysfunction markers (e.g., ATP levels, cytochrome c release) to distinguish ROS scavenging from indirect metabolic stabilization .

Q. How can researchers ensure reproducibility in measuring Etoposide D4’s impact on nitric oxide (NO) and superoxide anion (O₂⁻) levels?

  • Methodological Answer : Quantify NO release using Clark-type electrodes calibrated daily with S-nitroso-N-acetylpenicillamine (SNAP) and cysteine. For O₂⁻, employ lucigenin-based chemiluminescence assays with xanthine/xanthine oxidase systems, subtracting background signals using superoxide dismutase (SOD) controls . Normalize data to protein content via bicinchoninic acid (BCA) assays to account for cell density variations .

Advanced Research Questions

Q. How should conflicting data on Etoposide D4’s primary mechanism (cell cycle arrest vs. direct ROS scavenging) be resolved?

  • Methodological Answer : Conduct parallel experiments in proliferating vs. non-proliferating cell lines (e.g., serum-starved astrocytes). Compare LDH release and caspase-3 activation in both conditions under identical oxidative stress. Use RNA-seq or proteomics to identify differential expression of cell cycle regulators (e.g., p53, cyclins) versus antioxidant genes (e.g., glutathione peroxidase). Validate findings with genetic knockout models (e.g., p53⁻/⁻ cells) .

Q. What statistical approaches are optimal for analyzing dose-response relationships in Etoposide D4 studies with small sample sizes?

  • Methodological Answer : Apply two-way ANOVA with post-hoc Scheffe’s test for multi-group comparisons (e.g., varying Etoposide D4 concentrations and ROS sources). Use non-parametric tests (e.g., Kruskal-Wallis) if data violate normality assumptions. For dose-response curves, fit nonlinear regression models (e.g., log(inhibitor) vs. response) with 95% confidence intervals, reporting IC₅₀ values and Hill slopes .

Q. How can researchers integrate pharmacokinetic data for Etoposide D4 into in vitro studies to enhance translational relevance?

  • Methodological Answer : Simulate physiological concentrations using plasma protein binding assays (e.g., equilibrium dialysis) and adjust dosing based on published human pharmacokinetic profiles. Incorporate metabolic stability tests (e.g., liver microsome incubations) to estimate deuterium retention rates and active metabolite formation. Cross-reference with deuterium isotope effects on cytochrome P450 interactions .

Q. What strategies mitigate batch-to-batch variability in deuterated compounds like Etoposide D4 during long-term studies?

  • Methodological Answer : Characterize each batch via LC-MS to confirm deuterium incorporation (>98% purity) and assess stability under storage conditions (e.g., -80°C vs. lyophilization). Include internal standards (e.g., deuterated analogs of etoposide metabolites) in mass spectrometry workflows to normalize instrument variability .

Data Interpretation and Reporting Guidelines

Q. How should researchers address discrepancies between in vitro ROS scavenging data and in vivo efficacy studies?

  • Methodological Answer : Perform ex vivo validation using brain homogenates or cerebrospinal fluid from animal models to measure residual Etoposide D4 and ROS metabolites (e.g., 3-nitrotyrosine for ONOO⁻). Correlate findings with behavioral outcomes (e.g., motor function tests in neurotoxicity models) to contextualize scavenging efficacy .

Q. What ethical considerations are critical when designing studies involving Etoposide D4 and primary cell lines?

  • Methodological Answer : Adhere to institutional review board (IRB) protocols for primary cell isolation (e.g., astrocytes from neonatal rodents). Document donor source, passage number, and mycoplasma testing to ensure reproducibility. For human-derived cells, anonymize data and obtain informed consent for secondary use .

Tables for Key Experimental Parameters

Parameter Recommended Method Reference
Cytotoxicity AssessmentLDH release assay (spectrophotometric detection)
Peroxynitrite ScavengingDHR oxidation (fluorescence at 485/530 nm)
Cell Cycle AnalysisFlow cytometry with propidium iodide staining
Glutathione QuantificationMonochlorobimane-GSH fluorescence assay

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.